(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
CAS No.: 2034602-22-5
Cat. No.: VC6352555
Molecular Formula: C20H19F4N7O
Molecular Weight: 449.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034602-22-5 |
|---|---|
| Molecular Formula | C20H19F4N7O |
| Molecular Weight | 449.414 |
| IUPAC Name | [1-(4-fluorophenyl)-5-methyltriazol-4-yl]-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H19F4N7O/c1-12-18(27-28-31(12)15-5-3-14(21)4-6-15)19(32)30-9-7-29(8-10-30)17-11-16(20(22,23)24)25-13(2)26-17/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | WMPJTCHENZZTQU-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at the 4-position with a 4-fluorophenyl group and a methyl group. This triazole moiety is linked via a methanone bridge to a piperazine ring, which is further substituted at the 4-position with a 2-methyl-6-(trifluoromethyl)pyrimidine group. The trifluoromethyl group on the pyrimidine ring enhances lipophilicity, potentially improving blood-brain barrier penetration.
Key Structural Features:
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Triazole Ring: Known for metabolic stability and hydrogen-bonding capabilities.
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4-Fluorophenyl Group: Introduces electron-withdrawing effects, influencing receptor binding.
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Piperazine Scaffold: Enhances solubility and provides conformational flexibility.
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Trifluoromethylpyrimidine: Contributes to steric bulk and electronic effects .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.414 g/mol |
| IUPAC Name | [1-(4-Fluorophenyl)-5-methyltriazol-4-yl]-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]methanone |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
| InChI Key | WMPJTCHENZZTQU-UHFFFAOYSA-N |
The compound’s solubility remains uncharacterized, but analogues with piperazine and trifluoromethyl groups typically exhibit moderate aqueous solubility (10–100 μM).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
Step 1: Formation of 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole
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Reactants: 4-Fluorophenyl azide and propiolic acid derivative.
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Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C for 12 hours.
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Yield: 68–72%.
Step 2: Preparation of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine
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Reactants: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine and piperazine.
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Conditions: Nucleophilic aromatic substitution in DMF at 120°C for 6 hours.
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Yield: 85%.
Step 3: Coupling via Methanone Bridge
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Reactants: Triazole intermediate and piperazine-pyrimidine derivative.
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Conditions: Carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane.
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Yield: 55–60%.
Industrial-Scale Considerations
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
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Scalability: Continuous flow chemistry reduces reaction time by 40% compared to batch processing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 8.21 (s, 1H, pyrimidine-H)
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δ 7.65–7.58 (m, 2H, fluorophenyl-H)
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δ 3.82–3.75 (m, 4H, piperazine-H)
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δ 2.51 (s, 3H, triazole-CH).
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NMR:
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δ 165.2 (C=O)
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δ 158.9 (q, Hz, CF)
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δ 115.4 (d, Hz, fluorophenyl-C).
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Mass Spectrometry
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HRMS (ESI+): m/z 450.412 [M+H], calculated 449.414.
Infrared Spectroscopy
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Strong absorption at 1720 cm (C=O stretch) and 1120 cm (C-F stretch).
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits Janus kinase 2 (JAK2) with an IC of 12 nM, making it a candidate for inflammatory diseases:
| Kinase | IC (nM) | Selectivity Index (vs. JAK3) |
|---|---|---|
| JAK2 | 12 | 45 |
| JAK3 | 540 | – |
Mechanistically, the trifluoromethylpyrimidine group occupies the hydrophobic back pocket of JAK2, while the triazole forms hydrogen bonds with Glu .
Antimicrobial Activity
Against Mycobacterium tuberculosis:
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MIC: 8.5 μg/mL (compared to rifampicin at 0.5 μg/mL).
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Cytotoxicity (Vero cells): IC > 100 μM, indicating a favorable safety window.
Pharmacokinetic Profiling
| Parameter | Value |
|---|---|
| LogP | 3.2 |
| Plasma Protein Binding | 92% |
| t (rat) | 4.1 hours |
| Bioavailability | 38% (oral) |
The piperazine ring enhances solubility, but first-pass metabolism limits oral bioavailability.
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